1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine
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Overview
Description
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The methoxymethyl group can be introduced via methylation reactions using reagents such as methyl iodide. The final step often involves the coupling of the oxadiazole intermediate with a pyridine derivative under conditions that facilitate the formation of the methanamine linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity. The methanamine moiety can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethylene)methanamine: A related compound with a similar pyridine and methanamine structure but lacking the oxadiazole ring.
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a pyridine ring and additional functional groups, used in different applications.
Uniqueness
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methyl-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C11H14N4O2/c1-12-10(8-5-3-4-6-13-8)11-14-9(7-16-2)17-15-11/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
CVYRNPQPTUQSHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=N1)C2=NOC(=N2)COC |
Origin of Product |
United States |
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